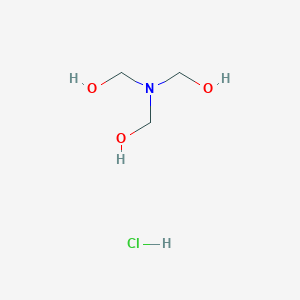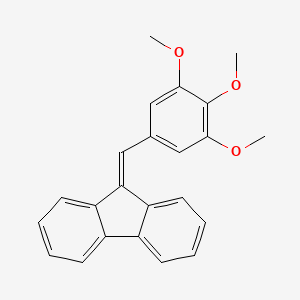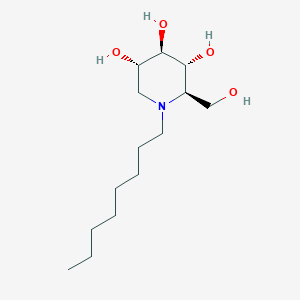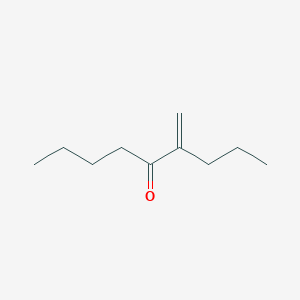
Nitrilotrimethanol--hydrogen chloride (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitrilotrimethanol–hydrogen chloride (1/1) is a chemical compound that combines nitrilotrimethanol with hydrogen chloride in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrilotrimethanol–hydrogen chloride (1/1) can be synthesized through the reaction of nitrilotrimethanol with hydrogen chloride gas. The reaction typically occurs under controlled conditions, where nitrilotrimethanol is dissolved in an appropriate solvent, and hydrogen chloride gas is bubbled through the solution. The reaction is exothermic and should be conducted at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of nitrilotrimethanol–hydrogen chloride (1/1) involves large-scale reactors where nitrilotrimethanol is continuously fed into the reactor, and hydrogen chloride gas is introduced under controlled pressure and temperature conditions. The product is then purified through distillation or crystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Nitrilotrimethanol–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydrogen chloride component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other halide salts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrilotrimethanol oxides, while reduction could produce nitrilotrimethanol derivatives with altered functional groups.
Scientific Research Applications
Nitrilotrimethanol–hydrogen chloride (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which nitrilotrimethanol–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrogen chloride component can facilitate protonation reactions, altering the activity of enzymes and other proteins. The nitrilotrimethanol moiety can interact with various biomolecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Nitrilotriacetic acid: Similar in structure but contains carboxyl groups instead of hydroxyl groups.
Trimethylolpropane: Contains three hydroxyl groups but lacks the nitrile group.
Ethylenediaminetetraacetic acid (EDTA): A chelating agent with multiple carboxyl and amine groups.
Uniqueness
Nitrilotrimethanol–hydrogen chloride (1/1) is unique due to its combination of nitrile and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biomolecules makes it a versatile compound in research and industry.
Properties
CAS No. |
78063-42-0 |
|---|---|
Molecular Formula |
C3H10ClNO3 |
Molecular Weight |
143.57 g/mol |
IUPAC Name |
[bis(hydroxymethyl)amino]methanol;hydrochloride |
InChI |
InChI=1S/C3H9NO3.ClH/c5-1-4(2-6)3-7;/h5-7H,1-3H2;1H |
InChI Key |
RSSHUWHSFGCSHG-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)CO)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Diethyl methyl{4-[(1,3-thiazol-2-yl)oxy]phenyl}propanedioate](/img/structure/B14450808.png)
![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)



![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)


![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[3-(Triethoxysilyl)propyl]-L-prolinamide](/img/structure/B14450856.png)

